molecular formula C7H6N2O4 B155577 Methyl 5-nitropicolinate CAS No. 29682-14-2

Methyl 5-nitropicolinate

Cat. No.: B155577
CAS No.: 29682-14-2
M. Wt: 182.13 g/mol
InChI Key: WBJDJRHSHXTRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-nitropicolinate, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Spectral Analysis and Electronic Structure

  • In the study of UV spectra of nitro derivatives including 2-alkylamino-4-nitropicolines, it was found that 5-methyl derivatives display unique spectral characteristics. This suggests potential applications in the study of molecular structures and interactions (Lorenc & Puszko, 1998).

2. Antimalarial Activity

  • A series of compounds including derivatives of 5-nitropicolinate were synthesized and tested for antimalarial activity. This research indicates that such compounds can be potential candidates in antimalarial drug development (Werbel et al., 1986).

3. Antimicrobial and Antituberculosis Potential

  • Investigations into derivatives of methyl 5-nitropicolinate have revealed significant antimicrobial and tuberculostatic activities. These findings are crucial for the development of new antimicrobial drugs (Gobis et al., 2022).

4. Cytotoxicity and Radiosensitization

  • Research on 4-[(alkylamino)nitro]quinolines, including 5-nitro derivatives, has shown potential in hypoxia-selective cytotoxicity and radiosensitization, indicating their use in cancer therapy (Denny et al., 1992).

5. Nuclear Magnetic Resonance (NMR) Studies

  • NMR studies of heteroaromatic systems including 2-substituted picolines have contributed to a deeper understanding of the molecular structures and interactions of such compounds (Bell et al., 1965).

6. Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

  • Modifications of nitroquinazoline derivatives, related to this compound, have shown inhibitory activities towards TNF-α production, which is significant in the context of inflammatory diseases and cancer (Tobe et al., 2003).

7. Synthesis and Chemical Properties

  • General methods for synthesizing substituted methyl pyridinecarboxylates have been described, which include the preparation of methyl 5-nitropicolinates. This research is vital for understanding the synthesis and properties of these compounds (Deady et al., 1971).

8. Antifungal Activities

  • Research on derivatives of 5-nitro compounds, closely related to this compound, shows their potential as fungicides, which is important for agricultural and pharmaceutical applications (Ustinov et al., 2019).

9. Sensitivity and Selectivity towards Metallic Ions

  • Studies on derivatives of 8-hydroxyquinoline, related to this compound, have shown sensitivity and selectivity towards various metallic ions, which is relevant in analytical chemistry (Hollingshead, 1955).

10. Anti-inflammatory and Antinociceptive Activities

  • Investigations into triazole, pyrazole, oxadiazine, oxadiazole, and sugar hydrazone-5-nitroindoline-2-one derivatives indicate significant anti-inflammatory and antinociceptive activities. This research is crucial for developing new therapeutic agents (Bassyouni et al., 2012).

Safety and Hazards

Methyl 5-nitropicolinate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Methyl 5-nitropicolinate (MN) is primarily used in the synthesis of amide and amine complexes . The compound’s primary targets are these complex structures, where it plays a crucial role in their formation.

Mode of Action

MN interacts with its targets through a process known as coordination chemistry. The MN-pyridyl parameters have been optimized to find an optimal coordination geometry . This means that the compound is designed to fit perfectly with its target, maximizing its effectiveness.

Biochemical Pathways

It is known that the compound plays a role in the synthesis of amide and amine complexes . These complexes are involved in a wide range of biochemical processes, suggesting that MN could have far-reaching effects on cellular biochemistry.

Result of Action

The result of MN’s action is the successful synthesis of amide and amine complexes . These complexes are crucial for a variety of biochemical processes, suggesting that MN could have a significant impact on cellular function.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-nitropicolinate can change over time. The compound is stable under standard storage conditions, but its long-term effects on cellular function are still being studied. Degradation and stability data are essential for understanding its temporal effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses could potentially lead to toxic or adverse effects. Threshold effects and toxicity studies are crucial for determining the safe and effective dosage range for this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating its role in cellular metabolism and its potential impact on metabolic disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for comprehending its role in cellular processes .

Properties

IUPAC Name

methyl 5-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7(10)6-3-2-5(4-8-6)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJDJRHSHXTRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499057
Record name Methyl 5-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29682-14-2
Record name Methyl 5-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-nitropicolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Nitropyridine-2-carboxylic acid (100 g, 0.60 mol) was heated at reflux in methanol (1 L) and sulfuric acid (57 mL) for 5 hours. The reaction mixture was cooled, reduced to half volume in vacuo, and the residue neutralized with a solution of sodium carbonate. The resulting precipitate was filtered to give methyl 5-nitropyridine-2-carboxylate (yield 89%, 98 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-nitropicolinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-nitropicolinate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 5-nitropicolinate
Reactant of Route 4
Reactant of Route 4
Methyl 5-nitropicolinate
Reactant of Route 5
Reactant of Route 5
Methyl 5-nitropicolinate
Reactant of Route 6
Reactant of Route 6
Methyl 5-nitropicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.